molecular formula C5H2Br2N2O2 B098540 2,5-Dibromo-3-nitropyridine CAS No. 15862-37-0

2,5-Dibromo-3-nitropyridine

Cat. No.: B098540
CAS No.: 15862-37-0
M. Wt: 281.89 g/mol
InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-nitropyridine is an organic compound with the molecular formula C5H2Br2N2O2. It is a yellow solid that is primarily used as an intermediate in organic synthesis and pharmaceutical research . The compound is known for its unique structure, which includes two bromine atoms and a nitro group attached to a pyridine ring.

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-3-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with enzymes involved in these reactions highlights its importance in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby modifying the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation processes . These interactions result in significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant biochemical activity. At high doses, it can cause adverse effects, including toxicity and cellular damage . These observations highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways underscores its significance in biochemical research and pharmaceutical development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound exerts its effects at the desired cellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-nitropyridine typically involves the bromination of 3-nitropyridine. One common method includes the reaction of 5-bromo-3-nitropyridin-2-ol with phosphorus oxybromide (POBr3) in toluene at 90°C. The reaction mixture is then cooled, and the product is isolated by washing with aqueous sodium hydroxide, water, and brine, followed by drying and evaporation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Products include 2,5-diamino-3-nitropyridine.

    Reduction: Products include 2,5-dibromo-3-aminopyridine.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2,5-Dibromo-3-nitropyridine is used extensively in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2,5-Dibromo-4-nitropyridine
  • 2,5-Dibromo-3-aminopyridine
  • 2,5-Dibromo-3-methylpyridine

Comparison: 2,5-Dibromo-3-nitropyridine is unique due to the presence of both bromine atoms and a nitro group on the pyridine ring. This combination allows for a wide range of chemical reactions, making it more versatile compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2,5-dibromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWPJCAKRVADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305387
Record name 2,5-Dibromo-3-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-37-0
Record name 2,5-Dibromo-3-nitropyridine
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Record name 15862-37-0
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Record name 2,5-Dibromo-3-nitropyridine
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Record name 2,5-Dibromo-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-3-nitro-pyridin-2-ol (10.0 g, 45.66 mmol) in 70 ml of toluene and 7 ml of DMF was added PBr3 (6.60 ml, 68.49 mmol) and the reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (100 mL) was added and extracted with ethyl acetate (3×200 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (10.30 g, 80.03%).
Quantity
10 g
Type
reactant
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6.6 mL
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reactant
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70 mL
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solvent
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Quantity
7 mL
Type
solvent
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Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
80.03%

Synthesis routes and methods II

Procedure details

To a suspension 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) was added DMF (0.7 ml, 9.13 mmol) and the mixture was heated to 90° C. (the reaction mixture was protected from light). A solution of POBr3 (31.41 g, 109.51 mmol) in toluene (40 ml) was added dropwise at 90° C. and the reaction mixture was stirred at that temperature for 16 h. The mixture was allowed to cool to room temperature and toluene (50 ml) and water (50 ml) were added. The organic layer was separated, washed successively with aqueous 1N NaOH (60 ml), water (60 ml) and brine (30 ml), dried with Na2SO4 and evaporated obtain the title compound as yellow solid (25.2 g, 97%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
31.41 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

2-Hydroxy-3-nitro-5-bromopyridine (1 eq) was suspended in toluene (3 vol) and N,N-dimethylformamide (0.1 eq) was added. The mixture was protected from light. A solution of phosphorus oxybromide (1.2 eq) in toluene (2 vol) was added to the pyridine mixture over 1.5 h at about 90° C. and the reaction was aged for about 14 h at 90° C. The reaction mixture was cooled to room temperature and water (10 vol) and toluene (5 vol) were added. The layers were cut and the organic layer was washed with 1N NaOH (2×10 vol) and H2O (5 vol). The batch was concentrated under reduced pressure to yield the desired product.
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Synthesis routes and methods IV

Procedure details

77.11 g (354.4 mmol) of 5-bromo-2-hydroxy-3-nitropyridine are heated at 120° C. for 3 hours together with 101.61 g (354.4 mmol) of phosphorus oxytribromide and 33.7 ml (354.4 mmol) of phosphorus tribromide. The reaction mixture is subsequently poured carefully, in small portions, into ice water, stirred for 1 hour and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from the solvent. Chromatographic purification (silica gel/dichloromethane) gives 43.05 g of 2,5-dibromo-3-nitropyridine. ##STR11##
Quantity
77.11 g
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus oxytribromide
Quantity
101.61 g
Type
reactant
Reaction Step One
Quantity
33.7 mL
Type
reactant
Reaction Step One
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Name
ice water
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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